molecular formula C17H19N5O3S B11093475 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11093475
M. Wt: 373.4 g/mol
InChI Key: HYHYDYBJOIHZLS-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex heterocyclic compound. This compound features a thiophene ring fused with a cyclooctane ring, a pyrazole ring, and various functional groups such as cyano, nitro, and carboxamide. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, stirring without solvent at elevated temperatures, and fusion methods are commonly employed .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form additional heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the cyano group can yield various substituted derivatives.

Scientific Research Applications

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro and cyano groups can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its combination of a fused thiophene-cyclooctane ring system with a pyrazole ring and multiple functional groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5O3S/c1-2-21-15(13(10-19-21)22(24)25)16(23)20-17-12(9-18)11-7-5-3-4-6-8-14(11)26-17/h10H,2-8H2,1H3,(H,20,23)

InChI Key

HYHYDYBJOIHZLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N

Origin of Product

United States

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